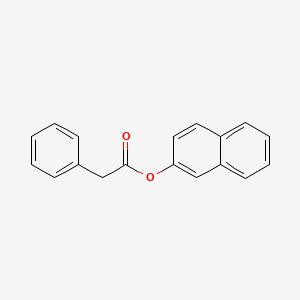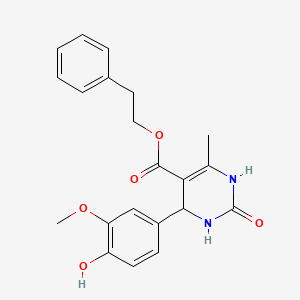![molecular formula C13H10Cl2N2O3 B11707010 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide](/img/structure/B11707010.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼是一种合成有机化合物,因其在化学、生物学和工业等各个领域的多样应用而闻名。该化合物以二氯苯氧基和呋喃甲基基团的存在为特征,这些基团赋予其独特的化学性质。
准备方法
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼的合成通常涉及 2,4-二氯苯氧基乙酸与水合肼反应生成相应的酰肼。然后,该中间体在酸性条件下与糠醛反应得到最终产物。反应条件通常包括将混合物在合适的溶剂(如乙醇或甲醇)中回流数小时,以确保完全转化。
工业生产方法可能涉及类似的合成路线,但规模更大,并优化反应条件以最大限度地提高产率和纯度。连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性。
化学反应分析
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,生成相应的羧酸或其他氧化衍生物。
还原: 可以使用还原剂(如硼氢化钠或氢化锂铝)进行还原反应,生成还原的酰肼衍生物。
取代: 二氯苯氧基可以与胺或硫醇等亲核试剂发生亲核取代反应,生成取代衍生物。
这些反应中常用的试剂和条件包括酸性或碱性催化剂、合适的溶剂(例如,乙醇、甲醇、二氯甲烷)和控制的温度,以促进所需的转化。这些反应产生的主要产物取决于所采用的具体试剂和条件。
科学研究应用
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块,以及作为各种有机转化的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌、抗真菌和抗癌特性。它被用于生物测定以评估其对不同生物系统的影響。
医学: 正在进行的研究探索其作为治疗各种疾病的治疗剂的潜力。它与特定分子靶标相互作用的能力使其成为药物开发的候选者。
工业: 由于该化合物具有抑制杂草和害虫生长的能力,因此它被用于农用化学品(如除草剂和杀虫剂)的开发。
作用机制
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。例如,在生物系统中,它可以通过抑制关键酶或干扰微生物或癌细胞生存和增殖所必需的细胞过程来发挥作用。该化合物的结构使其能够与特定的受体或活性位点结合,从而导致正常细胞功能的破坏,最终导致细胞死亡。
相似化合物的比较
2-(2,4-二氯苯氧基)-N'-[(1E)-2-呋喃甲基]乙酰肼可以与其他类似化合物进行比较,例如:
2,4-二氯苯氧基乙酸 (2,4-D): 一种广泛使用的除草剂,具有类似的结构特征,但应用和作用机制不同。
2-(2,4-二氯苯氧基)丙酸: 另一种具有可比化学性质但生物活性不同的除草剂。
2,4,5-三氯苯氧基乙酸: 一种相关的化合物,具有额外的氯原子,导致不同的化学和生物行为。
属性
分子式 |
C13H10Cl2N2O3 |
|---|---|
分子量 |
313.13 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-3-4-12(11(15)6-9)20-8-13(18)17-16-7-10-2-1-5-19-10/h1-7H,8H2,(H,17,18)/b16-7+ |
InChI 键 |
UFIYCVNLUJURHO-FRKPEAEDSA-N |
手性 SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=COC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11706930.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11706938.png)

![N-[[4-(dimethylamino)benzylidene]amino]-2-furamide](/img/structure/B11706954.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11706957.png)
![17-(4-Fluorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11706965.png)
![1,1',1'',1'''-(6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2,3,16,17-tetrayltetramethanediyl)tetrapyrrolidin-2-one](/img/structure/B11706966.png)
![8-bromo-3-[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11706970.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706973.png)

![N'-[(1Z)-3,5,5-trimethylcyclohex-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11706982.png)
![5-bromo-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11706988.png)
